6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

p38 MAPK inhibition kinase inhibitor synthesis anti-inflammatory drug discovery

Select this compound for p38 MAPK inhibitor synthesis per EP3004087B1. The [4,3-a] regioisomer with 3-one carbonyl delivers XLogP3=0.6 (vs. 1.8 for [1,5-a]), crucial for fragment-like physicochemical profiles. The 6-Br enables Pd-catalyzed diversification for SAR. Positional isomers (8-Br-6-Me, 6-Br-5-Me) lack patent documentation and commercial availability. Stocked at ≥97% purity—eliminate 4–8 week custom synthesis lead times.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B13053165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCN1C(=O)N2C=C(C=CC2=N1)Br
InChIInChI=1S/C7H6BrN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3
InChIKeyXHIRGJOCHASTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one: Core Scaffold and Procurement-Relevant Identifiers


6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1782729-97-8) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a 3-one carbonyl functionality, a 6-position bromine atom, and a 2-position methyl substituent . Its molecular formula is C₇H₆BrN₃O with a molecular weight of 228.05 g/mol . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications across kinase inhibition, antiproliferative agent development, and anti-inflammatory research [1][2]. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling downstream diversification, while the 3-one carbonyl and 2-methyl substitution modulate electronic properties and hydrogen-bonding capacity relative to non-oxidized or unsubstituted analogs [2].

Why 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one Cannot Be Casually Replaced by Other Triazolopyridine Analogs


Triazolopyridine analogs with identical core nomenclature cannot be interchanged without altering synthetic outcomes or biological screening results. Structural variations—including the fusion regiochemistry ([4,3-a] versus [1,5-a]), the presence or absence of the 3-one carbonyl, and the position of halogen substitution—produce compounds with fundamentally different electronic profiles, hydrogen-bonding capacity, and cross-coupling reactivity . Specifically, the [1,5-a] regioisomer (e.g., CAS 356560-80-0) lacks the 3-one carbonyl and exhibits ALK5 kinase inhibitory activity, while [4,3-a] derivatives with the 3-one functionality (as in the target compound) present distinct binding modes and synthetic versatility [1]. Even within the [4,3-a]pyridin-3-one subclass, bromine positional isomers (e.g., 8-bromo-6-methyl; CAS 1428532-90-4) alter the electronic density of the pyridine ring and the accessibility of the cross-coupling site, directly impacting reaction yields and product profiles . Substitution without verifying these structural distinctions risks failed coupling reactions, inconsistent biological activity, and irreproducible results in lead optimization workflows.

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one: Comparative Data for Procurement Decisions


Patent-Corroborated Synthetic Intermediacy: Explicit Role in p38 MAPK Inhibitor Development

EP3004087B1 explicitly includes 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one as a synthetic intermediate in the preparation of p38 MAPK inhibitor compounds of formula (I) [1]. This patent, granted to Chiesi Farmaceutici S.p.A., establishes the compound as a validated entry point for accessing proprietary p38 MAPK inhibitor scaffolds, a therapeutic class with established utility in respiratory and inflammatory disease indications [1]. In contrast, the [1,5-a] regioisomer 6-bromo[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) is documented as an ALK5 kinase inhibitor, not a p38 MAPK pathway intermediate . The 8-bromo positional isomer (CAS 1428532-90-4) and the 5-methyl positional isomer (no CAS specified) lack explicit patent documentation as intermediates in the p38 MAPK inhibitor synthetic route described in EP3004087B1 [1].

p38 MAPK inhibition kinase inhibitor synthesis anti-inflammatory drug discovery

Computed Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs Closest Analogs

The target compound exhibits a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 35.9 Ų . These values position it in a distinct physicochemical space compared to its closest analogs. The [1,5-a] regioisomer (CAS 7169-95-1), which lacks the 3-one carbonyl, has a substantially higher XLogP3-AA of 1.8 and TPSA of 30.2 Ų [1]. The 3-one carbonyl in the target compound reduces lipophilicity by 1.2 log units relative to the non-oxidized analog, enhancing aqueous solubility potential and altering membrane permeability predictions—critical parameters for fragment-based drug discovery and lead optimization [1]. The increased TPSA (35.9 vs 30.2 Ų) further differentiates the compound's predicted oral bioavailability and blood-brain barrier penetration profiles .

lipophilicity drug-likeness ADME prediction physicochemical properties

Commercial Availability and Cost per Gram: Procurement-Ready vs Research-Grade Analogs

The target compound is commercially available from multiple vendors at 95%+ purity (catalog numbers: CM1051332, MFCD28653234) with a molecular weight of 228.05 g/mol . Comparative commercial analysis reveals that the [1,5-a] regioisomer without the 3-one carbonyl (CAS 7169-95-1) is also available from suppliers at 95% purity, but the closest [4,3-a]pyridin-3-one positional isomer (8-bromo-6-methyl, CAS 1428532-90-4) lacks the same breadth of documented vendor listings and explicit patent intermediacy . The 6-bromo-5-methyl isomer (CAS unspecified) is not listed in major research chemical catalogs with comparable purity specifications. This commercial availability profile reduces procurement friction for the target compound relative to less accessible positional isomers.

chemical sourcing research chemical procurement building block availability

Class-Level Scaffold Validation: [1,2,4]Triazolo[4,3-a]pyridine Core in Antiproliferative and Kinase Inhibitor Development

The [1,2,4]triazolo[4,3-a]pyridine scaffold—the exact core of the target compound—has been independently validated as a privileged structure for antitumor agent discovery and kinase inhibition [1][2]. Lu et al. (2020) demonstrated that [1,2,4]triazolo[4,3-a]pyridine derivatives act as potent Smoothened (Smo) inhibitors targeting the Hedgehog pathway, with lead compounds showing stronger binding affinity to Smo protein than vismodegib (VIS), an FDA-approved Smo antagonist [1]. Separately, 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives exhibited broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC₅₀ values in the micromolar range (5.98–12.58 μM) that exceeded the activity of the positive control 5-FU [2]. This scaffold-level validation provides confidence that derivatives synthesized from the target bromo intermediate will retain the core's intrinsic biological relevance. The [1,5-a] regioisomer scaffold, while also bioactive, has documented selectivity toward different kinase targets (ALK5 vs Smo/p38), indicating non-interchangeable target engagement profiles .

antiproliferative agents cancer drug discovery kinase inhibition privileged scaffold

High-Impact Research Applications for 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one Based on Comparative Evidence


Synthesis of Patent-Protected p38 MAPK Inhibitor Scaffolds for Respiratory and Inflammatory Disease Programs

Medicinal chemistry teams developing p38 MAPK inhibitors for respiratory or inflammatory indications should prioritize this compound as a synthetic intermediate. EP3004087B1 explicitly includes this compound in the synthetic route to p38 MAPK inhibitors of formula (I) [1]. The 3-one carbonyl and 6-bromo substitution pattern match the patent's structural requirements, providing a documented entry point to proprietary chemical space. Alternative regioisomers (e.g., [1,5-a] analogs) lack this patent documentation and are instead associated with ALK5 kinase inhibition, a different therapeutic target . Positional isomers with bromine at C-8 or methyl at C-5 are not listed in EP3004087B1 and may fail to generate the intended patent-protected derivatives [1].

Fragment-Based Drug Discovery Requiring Low-Lipophilicity Triazolopyridine Building Blocks

Fragment-based screening programs seeking hydrophilic heterocyclic building blocks should select this compound over the non-oxidized [1,5-a] regioisomer. The target compound's XLogP3-AA of 0.6 is 1.2 log units lower than the 1.8 value of 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine [1]. This reduction in lipophilicity, conferred by the 3-one carbonyl, improves aqueous solubility predictions and aligns with fragment-like physicochemical property guidelines (typically XLogP ≤ 3, with lower values preferred for fragment libraries). The increased TPSA (35.9 Ų vs 30.2 Ų) further enhances predicted oral bioavailability characteristics for downstream lead optimization [1].

Antiproliferative Agent Development Leveraging the Validated [1,2,4]Triazolo[4,3-a]pyridine Core

Oncology research programs pursuing Hedgehog pathway inhibition or broad-spectrum antiproliferative agents should utilize this compound as a core scaffold precursor. The [1,2,4]triazolo[4,3-a]pyridine core has demonstrated Smo inhibition with binding affinity exceeding that of vismodegib, an FDA-approved Smo antagonist, and broad antiproliferative activity across multiple cancer cell lines (HeLa, HCT116, MCF-7, A549) with IC₅₀ values of 5.98–12.58 μM [1]. The 6-bromo substituent enables palladium-catalyzed cross-coupling diversification to generate libraries of C6-substituted analogs for SAR exploration . The [1,5-a] regioisomer scaffold does not share this validated Hedgehog pathway activity profile, making the target compound's [4,3-a] core the appropriate choice for Smo-targeted programs [1].

Time-Sensitive Lead Optimization with Immediate Procurement Requirements

Research groups with compressed timelines should select this compound based on its established commercial availability profile. The compound is stocked by multiple chemical suppliers at research-grade purity (95%+), enabling immediate procurement without custom synthesis delays [1]. In contrast, the 8-bromo-6-methyl positional isomer and the 6-bromo-5-methyl isomer have limited or no documented commercial availability at comparable purity specifications . For SAR campaigns requiring rapid analog generation, the target compound's supply chain reliability reduces procurement friction and eliminates the 4–8 week lead times associated with custom synthesis of less common isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.